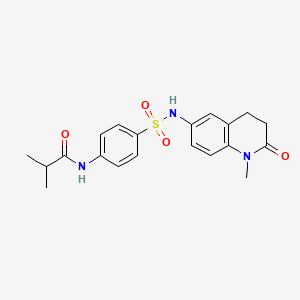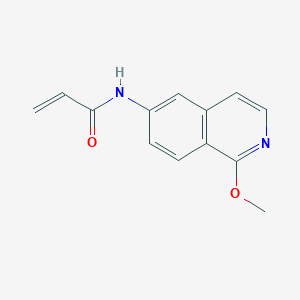
N-(1-Methoxyisoquinolin-6-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Methoxyisoquinolin-6-yl)prop-2-enamide, also known as MIQP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MIQP belongs to the isoquinoline family and has been studied for its ability to modulate various biological pathways. In
科学的研究の応用
N-(1-Methoxyisoquinolin-6-yl)prop-2-enamide has been studied for its potential therapeutic uses in various diseases, including cancer, neurodegenerative disorders, and inflammation. This compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis in vitro. In animal studies, this compound has demonstrated neuroprotective effects and has shown potential for treating Alzheimer's and Parkinson's diseases. Additionally, this compound has been studied for its anti-inflammatory properties and its ability to modulate the immune system.
作用機序
N-(1-Methoxyisoquinolin-6-yl)prop-2-enamide's mechanism of action is not fully understood, but it is believed to modulate various pathways involved in cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. HDAC inhibition has been linked to the induction of apoptosis and inhibition of cancer cell growth. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in antioxidant defense and cellular stress response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In animal studies, this compound has demonstrated neuroprotective effects and has shown potential for treating Alzheimer's and Parkinson's diseases. Additionally, this compound has been shown to modulate the immune system and exhibit anti-inflammatory properties.
実験室実験の利点と制限
N-(1-Methoxyisoquinolin-6-yl)prop-2-enamide has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic uses in various diseases. However, this compound's mechanism of action is not fully understood, and further research is needed to elucidate its effects on different biological pathways. Additionally, this compound's potential side effects and toxicity need to be further studied before it can be considered for clinical use.
将来の方向性
There are several future directions for research on N-(1-Methoxyisoquinolin-6-yl)prop-2-enamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and delivery method for this compound in cancer treatment. Another area of interest is its potential use in treating neurodegenerative disorders. Further research is needed to determine the efficacy of this compound in animal models of Alzheimer's and Parkinson's diseases. Additionally, further studies are needed to determine the potential side effects and toxicity of this compound in different cell types and animal models. Overall, this compound has shown promising results in scientific research, and further studies are needed to fully understand its therapeutic potential.
合成法
The synthesis of N-(1-Methoxyisoquinolin-6-yl)prop-2-enamide involves the reaction of 6-methoxyisoquinoline with acryloyl chloride in the presence of a catalyst. The resulting product is purified through column chromatography to obtain this compound in its pure form.
特性
IUPAC Name |
N-(1-methoxyisoquinolin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-3-12(16)15-10-4-5-11-9(8-10)6-7-14-13(11)17-2/h3-8H,1H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOBFRVYGUKLBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1C=CC(=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-(4-chlorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2586050.png)
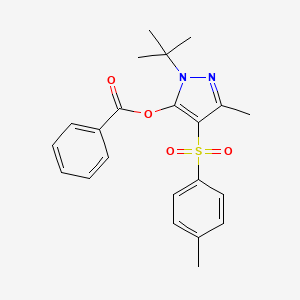

![tert-Butyl 2-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2586059.png)
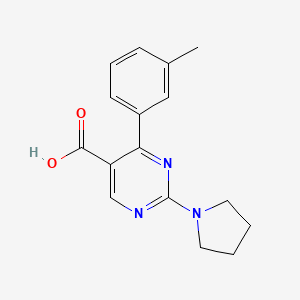

![N-(Benzo[d]thiazol-6-yl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)acrylamide](/img/structure/B2586066.png)
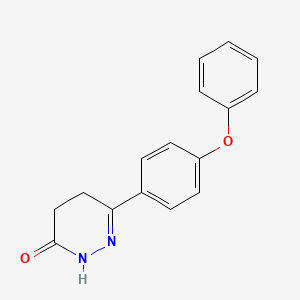

![(Z)-3-(o-tolylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2586069.png)
![2-[(4-Chlorophenyl)sulfonylmethyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2586070.png)
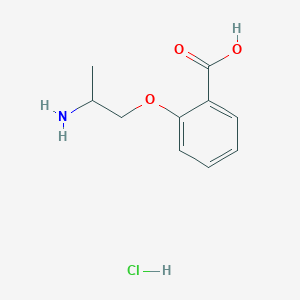
![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2586072.png)
